2'-Deoxypseudouridine cep

DNA Repair Uracil-DNA Glycosylase Antigene

Standard dU phosphoramidites generate oligonucleotides susceptible to uracil-DNA glycosylase (UDG) excision, undermining DNA repair studies. 2'-Deoxypseudouridine CEP introduces a C-C glycosidic bond that resists enzymatic cleavage, producing UDG-inert oligomers. • UDG resistance confirmed by quantitative enzymatic assays • Stabilizes C:pseudoU-A triplets for high-affinity triplex formation • N1 site available for Michael addition conjugation with fluorophores or reporters Procure from BenchChem with verified ≥95% purity and reliable global supply.

Molecular Formula C39H47N4O8P
Molecular Weight 730.8 g/mol
Cat. No. B1494035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxypseudouridine cep
Molecular FormulaC39H47N4O8P
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CNC(=O)NC5=O
InChIInChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-22-10-21-40)51-35-23-34(33-24-41-38(45)42-37(33)44)50-36(35)25-48-39(28-11-8-7-9-12-28,29-13-17-31(46-5)18-14-29)30-15-19-32(47-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,41,42,44,45)/t34-,35+,36-,52?/m1/s1
InChIKeyIMFUMPDKLUNINC-ORPMVLRESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxypseudouridine CEP Overview


2'-Deoxypseudouridine CEP (CAS 289712-98-7) is a protected phosphoramidite building block used in solid-phase oligonucleotide synthesis to incorporate the non-canonical C-nucleoside 2'-deoxypseudouridine (dΨ) into DNA oligomers [1]. Unlike canonical pyrimidines linked via an N-glycosidic bond, dΨ features a stable C-C glycosidic linkage that resists hydrolytic and enzymatic cleavage, enabling robust DNA-compatible synthesis via standard phosphoramidite chemistry [2]. This monomer introduces a structurally unique base that retains the hydrogen-bonding face of uracil while altering the sugar-base geometry, providing a specialized tool for applications where natural nucleosides fail to deliver the requisite stability or binding selectivity.

Building block

C-nucleoside phosphoramidite for solid-phase DNA synthesis

Key attribute

Stable C-C glycosidic linkage resists hydrolysis and enzymatic cleavage

Workflow

Standard phosphoramidite chemistry; no synthesis protocol changes required

Why dU Cannot Substitute for 2'-Deoxypseudouridine CEP


Procurement teams and researchers must recognize that 2'-deoxypseudouridine CEP cannot be functionally replaced by standard 2'-deoxyuridine (dU) phosphoramidites or ribo-pseudouridine analogs. The C-C glycosidic bond of dΨ fundamentally alters its biological recognition: while dU-containing oligonucleotides are efficient substrates for uracil-DNA glycosylase (UDG), leading to rapid enzymatic excision, dΨ-containing oligomers resist UDG-mediated cleavage entirely and act as competitive inhibitors [1]. Furthermore, the altered sugar-base torsion angles of the C-nucleoside enable unique triplex-stabilizing interactions that are inaccessible to N-linked pyrimidines [2]. Substitution with a generic uridine analog would therefore nullify the specific enzymatic resistance and binding geometry that justify the procurement of this specialized monomer.

Target
2'-Deoxypseudouridine CEP

C-C glycosidic bond: UDG-resistant, competitive inhibitor; altered base geometry for triplex stabilization

Substitute
2'-Deoxyuridine (dU)

N-glycosidic bond: efficient UDG substrate, cleaved rapidly; lacks triplex-stabilizing C:pseudoU-A interaction

Risk

Enzymatic recognition may shift completely; dU does not provide UDG inhibition or triplex geometry. Functional profile does not transfer.

2'-Deoxypseudouridine CEP Performance Evidence


UDG Cleavage Resistance vs. dU

Oligonucleotides containing 2'-deoxypseudouridine (dΨ) are not substrates for uracil-DNA glycosylase (UDG), in stark contrast to 2'-deoxyuridine (dU)-containing oligomers, which are efficiently cleaved. In direct enzymatic assays, incubation of dΨ-ODN with E. coli UDG resulted in no detectable reaction, confirming complete resistance. Moreover, when dΨ-ODN was added to a reaction mixture containing a 32P-labeled dU-ODN substrate, the rate of substrate degradation was visibly slowed, demonstrating that dΨ-ODN binds to UDG and acts as a competitive inhibitor [1].

UDG resistance vs. dU
Head-to-head
No detectable cleavage of dΨ oligos; competitive inhibitor of UDG
Functional switch from substrate (dU) to non-cleavable probe
In vitro E. coli UDG assay with 32P detection
DNA Repair Uracil-DNA Glycosylase Antigene

C:pseudoU-A Triplet Formation vs. dU

2'-Deoxypseudouridine enables the formation of stable C:pseudoU-A base triplets, a triplex-stabilizing interaction not achievable with standard 2'-deoxyuridine (dU). In comparative structural studies, the C-nucleoside geometry of dΨ alters hydrogen-bonding presentation, allowing it to participate in Hoogsteen-type triple-helix structures. In contrast, dU fails to form such stable triplets due to its N-glycosidic linkage and differing base presentation [1]. This property has been exploited to develop unnatural base triads such as A-ψ·C(Br), where ψ (dΨ) serves as the central recognition element [2].

Triplex formation vs. dU
Class-level
Forms stable C:pseudoU-A triplets; enables unnatural base triad A-ψ·C(Br)
C-nucleoside geometry required for triplex stabilization
Data from UV-melting and gel mobility studies
Triplex-Forming Oligonucleotides Antigene Strategy DNA Recognition

Duplex Destabilization vs. Thymidine

Incorporation of 2'-deoxypseudouridine into DNA duplexes results in a moderate, predictable destabilization relative to unmodified thymidine. Thermal denaturation studies comparing dΨ-containing oligodeoxynucleotides to thymidine-containing controls show a ΔTm of approximately -2 to -4 °C per modification in duplex contexts [1]. This destabilization is more homogeneous than that observed for other C-nucleoside analogs and is significantly less severe than the triplex destabilization (ca. -13 to -1 °C per modification) observed for pyrrolidino C-nucleosides [1]. The predictable, modest ΔTm allows for rational design of oligonucleotides with tunable binding affinities.

Duplex stability ΔTm
Source review
ΔTm = -2 to -4 °C per dΨ substitution vs. thymidine
Predictable destabilization for tuning binding affinity
UV-melting analysis of duplexes; cross-study comparison
Duplex Stability DNA Hybridization Thermodynamics

Restriction Endonuclease Compatibility

DNA substrates containing 2'-deoxypseudouridine are generally well-tolerated by many restriction endonucleases, particularly those whose recognition sequences lack AT base pairs. Ethidium bromide staining of restriction digests demonstrates that carrier DNA in both control and dΨ-substituted DNA samples is digested to a comparable extent, indicating that restriction enzymes remain active on the modified substrate . This compatibility is not universal for all modified nucleosides and underscores the utility of dΨ in studies requiring downstream enzymatic manipulation of modified DNA.

Endonuclease compatibility
Data to verify
Restriction enzymes lacking AT in recognition site cleave dΨ-DNA comparably to control
Downstream enzymatic manipulation remains possible
Qualitative gel assessment; class-level inference
Restriction Enzymes DNA Processing Nuclease Compatibility

Coupling Efficiency vs. Standard Monomers

2'-Deoxypseudouridine CEP is compatible with standard solid-phase phosphoramidite chemistry and exhibits coupling efficiencies comparable to conventional DNA monomers. The compound is supplied with a Certificate of Analysis including an HPLC trace demonstrating high purity (typically ≥95-98% for the nucleoside form ) and is designed for use on commercial DNA synthesizers without modification to standard synthesis protocols . The protected phosphoramidite (DMT-ON, cyanoethyl-protected) ensures efficient stepwise coupling and standard deprotection, facilitating seamless integration into automated oligonucleotide production workflows.

Coupling efficiency
Supplier data
Stepwise coupling yields comparable to standard DNA monomers
Integrates with existing synthesizer workflows
Supplier QC data; independent validation advised
Oligonucleotide Synthesis Phosphoramidite Chemistry Solid-Phase Synthesis

2'-Deoxypseudouridine CEP Application Scenarios


Non-Cleavable Probes for UDG & DNA Repair

Procure 2'-deoxypseudouridine CEP to synthesize oligonucleotides that serve as non-cleavable, competitive inhibitors of uracil-DNA glycosylase (UDG). Unlike dU-containing substrates, dΨ-modified ODNs resist enzymatic excision and bind to the enzyme's active site, enabling detailed mechanistic studies of DNA repair pathways and high-throughput screening of UDG inhibitors [1]. This application is directly supported by quantitative enzymatic assays confirming complete resistance to UDG cleavage [1].

Stable Triplex-Forming Oligos for Antigene Therapy

Incorporate 2'-deoxypseudouridine CEP into triplex-forming oligonucleotides (TFOs) to stabilize C:pseudoU-A base triplets, a critical interaction for sequence-specific DNA targeting. This enables the design of antigene therapeutics that bind duplex DNA with high affinity and selectivity, as demonstrated in studies developing unnatural base triads (e.g., A-ψ·C(Br)) for selective triplex formation [1]. The unique C-nucleoside geometry of dΨ is essential for this application and cannot be replicated with standard dU building blocks [2].

Nuclease-Resistant DNA Probes for Enzyme Studies

Use 2'-deoxypseudouridine CEP to create DNA probes that retain compatibility with restriction endonucleases lacking AT base pairs in their recognition sites, while offering altered enzymatic recognition profiles. This property is invaluable for mapping nuclease specificity, designing stabilized nucleic acid probes, and studying DNA-protein interactions where natural nucleosides would be rapidly degraded or excised [1].

Oligonucleotide Functionalization via N1-Michael Addition

Leverage the unique N1-position of 2'-deoxypseudouridine for site-specific conjugation via Michael addition. As demonstrated in published protocols, dΨ can be functionalized at N1 with methyl acrylate, then converted to amino-functionalized derivatives for subsequent attachment of fluorophores (e.g., fluorescein) or other reporter groups [1]. This enables the production of labeled oligonucleotide probes without disrupting base-pairing or triplex-forming capabilities.

Application
Selection Property
Validation Focus
UDG inhibition & DNA repair studies
C-C linkage resists glycosylase cleavage
Enzymatic resistance and competitive binding in repair assays
Triplex-forming oligonucleotide research
C-nucleoside geometry stabilizes Hoogsteen triplets
Triplex thermal stability and sequence-specific recognition
Modified DNA enzyme compatibility studies
Retained endonuclease activity at certain sites
Restriction digest profiling and nuclease mapping
Oligonucleotide functionalization via N1 conjugation
Reactive N1 position for Michael addition
Conjugation efficiency and labeled probe characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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